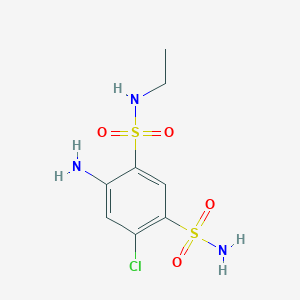
6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide is a chemical compound known for its unique structure and properties It is a derivative of benzenedisulfonamide, featuring an amino group at the 6th position, a chlorine atom at the 4th position, and an ethyl group attached to the nitrogen atom of the sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide typically involves multiple steps. One common method starts with the chlorination of 1,3-benzenedisulfonamide to introduce the chlorine atom at the 4th position. This is followed by the introduction of the amino group at the 6th position through a nucleophilic substitution reaction. The final step involves the ethylation of the nitrogen atom of the sulfonamide group using ethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or alkoxides are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Aplicaciones Científicas De Investigación
6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its stable structure and reactivity.
Mecanismo De Acción
The mechanism of action of 6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-chloro-1,3-benzenedisulfonamide: Similar structure but lacks the ethyl group.
4-Amino-6-chloro-N3-methyl-1,3-benzenedisulfonamide: Contains a methyl group instead of an ethyl group.
4-Amino-6-chloro-5-methyl-1,3-benzenedisulfonamide: Features a methyl group at the 5th position.
Uniqueness
6-Amino-4-chloro-N1-ethyl-1,3-benzenedisulfonamide is unique due to the presence of the ethyl group attached to the nitrogen atom of the sulfonamide group. This structural modification can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H12ClN3O4S2 |
|---|---|
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
4-amino-6-chloro-3-N-ethylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C8H12ClN3O4S2/c1-2-12-18(15,16)8-4-7(17(11,13)14)5(9)3-6(8)10/h3-4,12H,2,10H2,1H3,(H2,11,13,14) |
Clave InChI |
IPNRBBUYVXTGNP-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
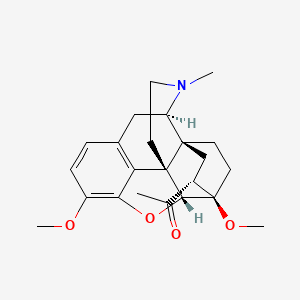
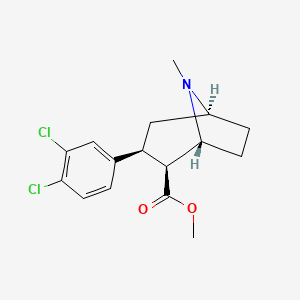
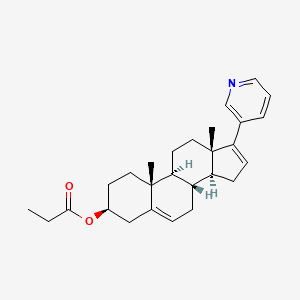
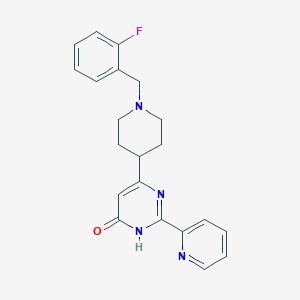
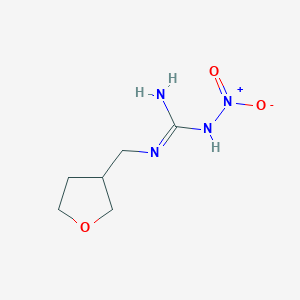
![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
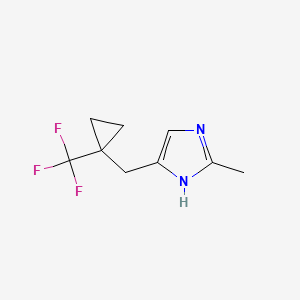
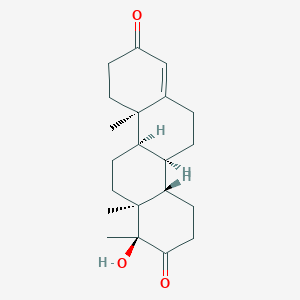
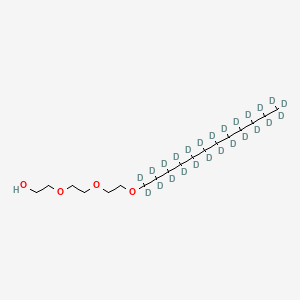
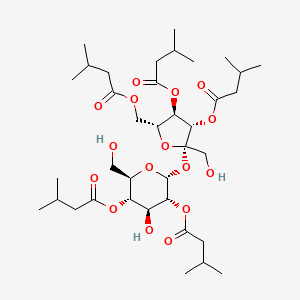
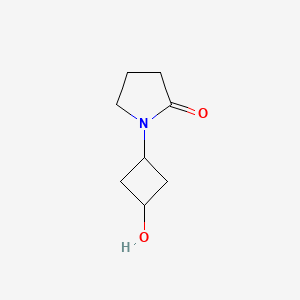
![3-Chloro-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one](/img/structure/B13436317.png)
